molecular formula C22H25N5O B5553482 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine

5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine

Cat. No. B5553482
M. Wt: 375.5 g/mol
InChI Key: SZECVJCXMDVZSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally similar to 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine involves multistep reactions, combining various organic precursors. For instance, Ünver et al. (2009) describe the synthesis of benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, involving reactions between ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, providing insights into related compound synthesis methods (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to the target compound is often elucidated using various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. DFT calculations are also employed to predict and confirm structural details, as demonstrated in the work by Ünver et al. (2009), where such methods provided comprehensive structural and electronic information about the synthesized compounds (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and interaction of compounds like 5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine with various reagents highlight their potential in synthesizing novel derivatives. For example, Goli-Garmroodi et al. (2015) explored the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, emphasizing the compound's versatility in organic synthesis (Goli-Garmroodi et al., 2015).

Physical Properties Analysis

The physical properties of such complex compounds are crucial for understanding their behavior in different environments. These properties include melting points, solubility in various solvents, and crystalline structure, which are determined using techniques like X-ray crystallography and DFT studies. The study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate presents an example of analyzing physical properties through crystal structure determination (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups, stability under various conditions, and potential for further transformations, are vital for the compound's application in synthesis and other areas. Studies like those by Goli-Garmroodi et al. (2015) and Ünver et al. (2009) provide insights into these aspects through experimental and theoretical analysis (Goli-Garmroodi et al., 2015); (Ünver et al., 2009).

Scientific Research Applications

Anti-inflammatory Applications

  • Pyrimidine derivatives, including compounds with structures similar to the queried chemical, have demonstrated significant COX-2 inhibitory activities. This suggests their potential as anti-inflammatory agents. In particular, synthesized cyanopyrimidine hybrids showed potent COX-2 inhibitory effects at minimal concentrations, with some compounds exhibiting IC50 values in the submicromolar range. These compounds also displayed anticancer activities comparable to or better than doxorubicin against various cell lines, indicating their dual therapeutic potential (H. Al-Ghulikah et al., 2022).

Anticancer Applications

  • Research into pyrimidine derivatives has highlighted their efficacy in cancer treatment. Compounds with pyrimidine bases have been evaluated against multiple cancer cell lines, showing promising cytotoxic activities. This underscores their potential in developing new anticancer therapies. For example, specific pyrimidine derivatives demonstrated significant anticancer activities, with low cytotoxicity on normal cell lines, pointing to their selectivity and potential as cancer therapeutic agents (H. Al-Ghulikah et al., 2022).

Antimicrobial Applications

  • Several studies have synthesized and tested various pyrimidine-based compounds for their antimicrobial properties. These compounds, through their structural variations, have shown efficacy against a range of bacteria, suggesting their role in developing new antimicrobial agents. For instance, novel 2-Thioxanthine and Dipyrimidopyridine derivatives were synthesized, displaying antimicrobial activity and highlighting the chemical framework's potential in combating microbial infections (S. El-Kalyoubi et al., 2015).

Safety and Hazards

The safety and hazards associated with a specific imidazole compound would depend on its specific structure and properties. Some imidazole compounds may be harmful if swallowed or cause eye irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research .

properties

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-20-24-13-19(14-25-20)22(28)27-11-6-9-18(16-27)21-23-10-12-26(21)15-17-7-4-3-5-8-17/h3-5,7-8,10,12-14,18H,2,6,9,11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECVJCXMDVZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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